4,6-Dichloro-2-ethyl-5-nitropyrimidine
Overview
Description
4,6-Dichloro-2-ethyl-5-nitropyrimidine is a chemical compound with the molecular formula C6H5Cl2N3O2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms, an ethyl group, and a nitro group attached to the pyrimidine ring
Preparation Methods
The synthesis of 4,6-Dichloro-2-ethyl-5-nitropyrimidine typically involves the reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride. The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 100-103°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-2-ethyl-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the ethyl group can undergo oxidation under specific conditions to form carboxylic acid derivatives.
Common reagents used in these reactions include phosphorus oxychloride, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-2-ethyl-5-nitropyrimidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It can be used in the synthesis of agrochemicals, including herbicides and pesticides.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-ethyl-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and chlorine atoms allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4,6-Dichloro-2-ethyl-5-nitropyrimidine include:
4,6-Dichloro-5-nitropyrimidine: Lacks the ethyl group but shares the nitro and chlorine substitutions.
2,4-Dichloro-5-nitropyrimidine: Similar structure but with different positions of the chlorine atoms.
4,6-Dichloro-2-methylpyrimidine: Contains a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4,6-dichloro-2-ethyl-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-2-3-9-5(7)4(11(12)13)6(8)10-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGNCLAOWBJWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282402 | |
Record name | 4,6-dichloro-2-ethyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6237-95-2 | |
Record name | 6237-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloro-2-ethyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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